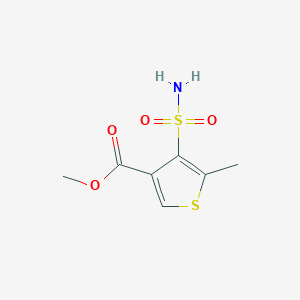![molecular formula C₇H₉Cl₂N₃ B1145819 1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 100960-08-5](/img/structure/B1145819.png)
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridines represent a significant category of heterocycles, known for their diverse applications in medicinal chemistry and material science due to their unique structural framework. These compounds are characterized by the fusion of pyrrole and pyridine rings, providing a versatile scaffold for further chemical modifications.
Synthesis Analysis
Synthetic routes to 1H-pyrrolo[2,3-b]pyridines have been explored through various methods. Herbert and Wibberley (1969) investigated five different synthetic approaches, including modifications of Madelung- and Fischer-syntheses, to prepare a range of substituted derivatives, highlighting the flexibility of this scaffold for chemical synthesis (Herbert & Wibberley, 1969).
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridines involves a conjugated system that extends over the pyrrole and pyridine rings. This conjugation contributes to the stability and chemical properties of these compounds. Amirnasr et al. (2002) provided insights into the molecular structure through X-ray crystallography, showcasing the arrangement of atoms within the compound and the presence of hydrogen bonding (Amirnasr et al., 2002).
Chemical Reactions and Properties
1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, primarily at the 3-position. These reactions enable the introduction of different functional groups, thereby modulating the compound's chemical properties for targeted applications (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties of 1H-pyrrolo[2,3-b]pyridines, such as solubility, melting points, and crystalline structure, are influenced by the nature and position of substituents on the heterocyclic framework. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and its role in drug development processes.
Chemical Properties Analysis
The chemical properties of 1H-pyrrolo[2,3-b]pyridines are defined by their reactivity towards electrophiles, nucleophiles, and various reagents. The presence of both pyrrole and pyridine rings imparts unique nucleophilic and electrophilic sites, allowing for selective reactions that can be exploited in synthetic chemistry to develop complex molecules with potential biological activity.
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : The compound “1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride” is being studied for its potential use in cancer therapy . Specifically, it is being investigated for its ability to inhibit the Fibroblast Growth Factor Receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application or Experimental Procedures : The compound is synthesized and then tested for its inhibitory activity against FGFRs . In vitro studies are conducted to assess its effect on cancer cell proliferation, apoptosis, migration, and invasion .
- Results or Outcomes : The compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-5(6)2-1-3-9-7;;/h1-4H,8H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUROPXPIWYNFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat](/img/no-structure.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)
